2-Methylamino-1-phenylbutane

Description

Contextualization within the Class of Amphetamine and Phenethylamine (B48288) Analogues

2-Methylamino-1-phenylbutane is classified as a member of the phenethylamine and amphetamine chemical classes. nih.govcaymanchem.com Structurally, it is the α-ethyl homologue of methamphetamine and the N-methyl derivative of phenylisobutylamine (α-ethylphenethylamine). wikipedia.org This places it within the phenylisobutylamine family of substances. wikipedia.orgwikipedia.org

Its core structure consists of a phenyl group attached to a butane (B89635) chain with a methylamino group at the second carbon position. nih.gov This architecture makes it a structural analog of methamphetamine. caymanchem.com It also shares close structural similarities with other designer drugs, such as 2-ethylamino-1-phenylbutane (EAPB). caymanchem.com This classification is fundamental to its identity as a novel psychoactive substance (NPS) in forensic and toxicological contexts. wikipedia.orgscispace.com

Chemical Properties of 2-Methylamino-1-phenylbutane| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-phenylbutan-2-amine | nih.govwikipedia.org |

| Molecular Formula | C₁₁H₁₇N | nih.govwikipedia.org |

| Molar Mass | 163.264 g·mol⁻¹ | wikipedia.org |

| CAS Number | 84952-60-3 | caymanchem.comwikipedia.org |

| Synonyms | α-Ethyl-N-methylphenethylamine, MEPEA, AEMPEA, PAL-426 | wikipedia.org |

Historical and Current Significance in Chemical and Pharmacological Research

The compound was first described in the scientific literature by 1984. wikipedia.org Along with other analogs, it was originally patented by Knoll Pharma for investigation into potential pharmaceutical applications, including cognitive enhancement and increased pain tolerance; however, this class of compounds was not developed into a commercial medicine. wikipedia.org

In recent years, the significance of 2-Methylamino-1-phenylbutane has shifted. Its primary role is now in the field of analytical and forensic chemistry, where it serves as an analytical reference standard. sanbio.nl This is critical for the unambiguous identification of the compound in various contexts, such as its detection as an undeclared ingredient in dietary supplements. caymanchem.comwikipedia.org For instance, it was found as an adulterant in the pre-workout supplement "Craze," which led to its detection in urine samples of consumers. caymanchem.comnih.gov

Pharmacologically, it is recognized as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its structural closeness to methamphetamine makes it a compound of interest for research into the mechanisms of stimulant drugs. Animal studies have confirmed that it produces stimulant-like effects, such as hyperlocomotion. wikipedia.org

Scope and Objectives of Contemporary Research on 2-Methylamino-1-phenylbutane

Modern research on 2-Methylamino-1-phenylbutane is largely driven by its emergence as a designer drug. A key objective is its use in forensic science to develop reliable methods for detecting and identifying novel psychoactive substances in seized materials and biological specimens. scispace.com

Pharmacological research aims to fully characterize its mechanism of action on the central nervous system, particularly its effects on monoamine transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org Studies seek to quantify its potency relative to other stimulants like d-methamphetamine. wikipedia.org While its physiological and toxicological properties have not been fully determined, its known stimulant effects make this an active area of investigation. caymanchem.com

Furthermore, some studies have inadvertently shed light on its metabolic pathways. Research on the chemical changes during the aging of peony mead noted a decrease in the concentration of 2-methylamino-1-phenylbutane, suggesting it undergoes active demethylation or degradation in certain chemical environments. researchgate.netmdpi.com Another study identified 2-amino-1-phenylbutane (APB) as a likely metabolite in human urine. nih.gov

Key Research Findings on Monoamine Release| Monoamine | EC₅₀ Value (nM) | Source |

|---|---|---|

| Norepinephrine | 58 nM | wikipedia.org |

| Dopamine | 179 to 225 nM | wikipedia.org |

| Serotonin | 4,698 nM | wikipedia.org |

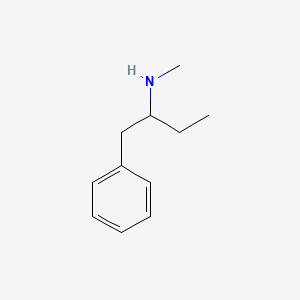

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-11(12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNVUALDGIKEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84952-60-3 | |

| Record name | 2-Methylamino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLAMINO-1-PHENYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTM6NOX2CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methylamino-1-phenylbutane

The common synthetic routes to 2-Methylamino-1-phenylbutane typically begin with a suitable phenylacetone (B166967) derivative and proceed through amination and methylation steps.

Starting Material Preparation (e.g., Phenylacetone Derivatives)

The synthesis often commences with phenylacetone or its derivatives. scribd.com One common approach to obtaining phenylacetone is the Friedel-Crafts acylation of benzene (B151609) with chloroacetone. scribd.com An alternative precursor is 1-phenyl-2-butanone, which can be synthesized from benzene and propionyl chloride to produce propiophenone, a direct precursor. mdma.ch

Another related starting material is butyrophenone (B1668137), which can be synthesized via the acylation of benzene. mdma.ch This can then be brominated to form α-bromo-butyrophenone, a key intermediate for subsequent amination steps. google.com

Introduction of the Methylamino Group via Reductive Amination

Reductive amination is a important method for introducing the methylamino group. wikipedia.org This process involves the reaction of a carbonyl compound, such as 1-phenyl-2-butanone, with methylamine (B109427) to form an intermediate imine. wikipedia.orgsafrole.com This imine is then reduced to form the final amine. wikipedia.orgsafrole.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org

For instance, 1-phenyl-2-butanone can be subjected to reductive amination with methylamine in the presence of a reducing agent to yield 2-Methylamino-1-phenylbutane. researchgate.net This direct, one-pot method is often favored for its efficiency. wikipedia.org

Alkylation Strategies for N-Methylation

An alternative to direct reductive amination with methylamine is the N-methylation of the corresponding primary amine, 2-amino-1-phenylbutane. This can be achieved through various alkylation strategies. One such method involves reacting 2-amino-1-phenylbutane with a methylating agent. However, direct alkylation with agents like methyl iodide can be difficult to control and may lead to over-alkylation, producing tertiary amines. masterorganicchemistry.com

A more controlled approach is reductive amination of the primary amine with an appropriate aldehyde, such as formaldehyde, followed by reduction of the resulting imine. masterorganicchemistry.com

Hydrochloride Salt Formation from Free Base

The free base of 2-Methylamino-1-phenylbutane is an oil. mdma.ch To facilitate handling and improve stability and solubility in polar solvents, it is often converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as ether or isopropanol, with hydrochloric acid. google.comgoogle.com The resulting hydrochloride salt precipitates as a crystalline solid which can then be isolated by filtration. google.comgoogle.com

Stereoselective Synthesis Approaches for 2-Methylamino-1-phenylbutane Isomers

The synthesis of specific stereoisomers of 2-Methylamino-1-phenylbutane requires the use of stereoselective methods to control the configuration at the chiral center.

Enantioselective Methods and Chiral Auxiliaries

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. core.ac.uk For example, pseudoephedrine is a well-known chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu A similar approach could be applied to the synthesis of 2-Methylamino-1-phenylbutane by attaching a chiral auxiliary to a precursor molecule, performing the key bond-forming reaction, and then cleaving the auxiliary to yield the desired enantiomer. The use of chiral oxazolidinones as auxiliaries in Diels-Alder reactions to create chiral cyclic ketones is another example of this strategy. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com An imine reductase (IRED) from Streptomyces has been shown to asymmetrically reduce a prochiral imine to produce (S)-2-(methylamino)-4-phenylbutane, demonstrating the potential for enzymatic synthesis of specific enantiomers. rsc.org Ketoreductases (KREDs) can also be engineered for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the desired amine. tudelft.nl

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands are widely used for the asymmetric hydrogenation of imines and enamines to produce chiral amines with high enantioselectivity. acs.org For example, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of various imine substrates. acs.org

A summary of different synthetic approaches is presented in the table below.

| Synthetic Approach | Starting Material | Key Reagents/Steps | Product | Reference(s) |

| Reductive Amination | 1-Phenyl-2-butanone | Methylamine, Reducing Agent (e.g., NaBH4) | Racemic 2-Methylamino-1-phenylbutane | wikipedia.orgresearchgate.net |

| Alkylation of Primary Amine | 2-Amino-1-phenylbutane | Formaldehyde, Reducing Agent | Racemic 2-Methylamino-1-phenylbutane | masterorganicchemistry.com |

| Stereoselective Enzymatic Reduction | 4-Phenyl-2-butanone | Imine Reductase (IRED), Methylamine | (S)-2-(methylamino)-4-phenylbutane | rsc.org |

| Chiral Auxiliary Directed Synthesis | Prochiral Precursor | Chiral Auxiliary (e.g., Pseudoephedrine derivative) | Enantiomerically enriched 2-Methylamino-1-phenylbutane | harvard.edu |

| Asymmetric Hydrogenation | Imine of 1-phenyl-2-butanone | Chiral Metal Catalyst (e.g., Ir, Rh) | Enantiomerically enriched 2-Methylamino-1-phenylbutane | acs.org |

Chemical Modifications and Derivative Synthesis Relevant to Structure-Activity Relationships

The synthesis of derivatives of 2-Methylamino-1-phenylbutane is crucial for exploring structure-activity relationships (SAR). Modifications typically target the N-methyl group, the phenyl ring, or the butane (B89635) backbone.

Exploration of N-Substituted Analogues and Bulky N-Substituents

Modifying the N-substituent of phenethylamines can significantly alter their properties. The generic definition of phenethylamines in legislative acts often includes N-alkylphenethylamines and N-alkyl-α-ethylphenethylamines, highlighting the commonality of this modification. researchgate.net The introduction of bulky N-substituents has been a notable trend in the development of new psychoactive substances, leading to compounds like the 'NBOMe' series. researchgate.net For 2-Methylamino-1-phenylbutane, replacing the methyl group with larger alkyl or aryl groups could be achieved through standard N-alkylation or reductive amination protocols, starting from the primary amine analogue, 2-amino-1-phenylbutane.

Ring-Substituted Derivatives and Their Synthesis

Substitution on the phenyl ring is a common strategy to modulate the electronic and steric properties of phenethylamine (B48288) derivatives. unodc.orgojp.gov The synthesis of ring-substituted analogues of 2-Methylamino-1-phenylbutane would typically start from a correspondingly substituted aromatic precursor, such as a substituted butyrophenone or benzaldehyde (B42025). researchgate.netmdma.ch

For example, the synthesis of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) involved starting materials like 2-methyl- and 5-methyl-3,4-(methylenedioxy)phenyl-2-propanone. nih.gov These ketones were then converted to the final amine. A similar approach could be applied to 2-Methylamino-1-phenylbutane, using a substituted 1-phenyl-1-butanone. The synthesis of P2P analogues from substituted benzaldehydes has shown that electron-donating substituents can lead to side reactions like cyclization, while electron-withdrawing groups can hinder subsequent reactions. researchgate.net

| Derivative Type | Synthetic Approach | Starting Material Example | Potential Effect |

| N-Substituted | Reductive amination of 2-amino-1-phenylbutane with an aldehyde/ketone | 2-Amino-1-phenylbutane, Benzaldehyde | Altered receptor binding affinity and selectivity |

| Ring-Substituted (Alkyl) | Reductive amination of a ring-alkylated phenyl-2-butanone | 4-Methyl-1-phenyl-2-butanone | Modified lipophilicity and metabolic stability nih.gov |

| Ring-Substituted (Alkoxy) | Synthesis from a ring-alkoxylated precursor | 4-Methoxybutyrophenone | Altered electronic properties and potential for new interactions ojp.gov |

Preparation of Beta-Ketoimine Derivatives (e.g., 3-Methylamino-1-phenyl-but-2-enone)

Beta-ketoimines (or enaminones) are valuable synthetic intermediates. The compound 3-Methylamino-1-phenyl-but-2-enone can be prepared by the condensation of 1-phenylbutane-1,3-dione (benzoylacetone) with methylamine. psu.edu This reaction is typically performed by refluxing the reactants, often in a solvent like ethanol. psu.edu The resulting enaminone exists in a tautomeric equilibrium between the keto-enamine and imino-enol forms, with infrared spectroscopy suggesting a delocalized structure. psu.edu These enaminones can serve as precursors for other heterocyclic systems or be reduced to form the corresponding saturated amino alcohols or amines. google.comgoogle.com

A similar compound, 3-(methylamino)-1-phenyl-2-propen-1-one, is synthesized via a Claisen condensation of acetophenone (B1666503) and ethyl formate, followed by reaction with methylamine. google.com Reduction of this propenone with sodium borohydride in acetic acid yields 3-(methylamino)-1-phenyl-1-propanol. google.com

Carbamate (B1207046) Derivative Synthesis from Primary Amines

Carbamates are important derivatives in medicinal chemistry and can be synthesized from amines. acs.org While 2-Methylamino-1-phenylbutane is a secondary amine, many synthetic routes start with primary amines. A primary amine analogue, 2-amino-1-phenylbutane, could be converted to a carbamate, which could then potentially be N-alkylated.

Modern, phosgene-free methods for carbamate synthesis are preferred. One such method involves the three-component coupling of a primary amine, carbon dioxide (CO2), and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org This approach is efficient and can be performed under mild conditions. organic-chemistry.org Another method utilizes dimethyl carbonate (DMC) in supercritical CO2 to react with primary aliphatic amines, yielding methyl carbamates. core.ac.uk The pressure of CO2 is a key parameter influencing reaction conversion and selectivity. core.ac.uk Photoredox catalysis using copper complexes has also emerged as a method for the N-alkylation of primary carbamates to produce protected secondary amines. nih.gov

Investigation of Synthetic Impurities and Byproducts

The analysis of impurities is critical for understanding the synthetic route used to produce a chemical. In the context of clandestine synthesis, these impurities can serve as "route specific markers". researchgate.net The synthesis of 2-Methylamino-1-phenylbutane can generate various byproducts depending on the chosen pathway.

If a route analogous to the Baeyer-Villiger synthesis of phenyl-2-propanone (P2P) is used, starting from benzaldehyde and methyl ethyl ketone, several impurities can be formed. These include unsaturated intermediates and products of self-condensation. researchgate.netresearchgate.net One identified impurity from such a route is 2-(Methylamino)-3-methyl-4-phenylbutane, a structural isomer of the target compound. researchgate.netresearchgate.net

When reductive amination of 1-phenyl-2-butanone is employed, incomplete reaction can leave the starting ketone as an impurity. Over-alkylation is generally not an issue when synthesizing a secondary amine from a primary amine, but dimerization or condensation products of the ketone can occur under certain conditions.

In syntheses involving the reduction of ephedrine (B3423809)/pseudoephedrine analogues, specific byproducts can arise. For example, in methamphetamine synthesis from ephedrine via the Emde route (catalytic reduction of chloroephedrine), (1S,2S)-1-methylamino-1-phenyl-2-chloropropane has been identified as a route-specific impurity. nih.gov Similar halogenated intermediates or elimination byproducts could potentially be found in related syntheses of 2-Methylamino-1-phenylbutane.

| Potential Impurity | Likely Originating Reaction | Significance |

| 1-Phenyl-2-butanone | Incomplete reductive amination | Indicates starting material carryover |

| 2-(Methylamino)-3-methyl-4-phenylbutane | Baeyer-Villiger related route | Route-specific marker, structural isomer researchgate.netresearchgate.net |

| 2-Amino-1-phenylbutane | Incomplete N-methylation | Precursor impurity |

| Chloro-intermediates | Reduction of a chloro-precursor (e.g., Emde-type route) | Route-specific marker nih.gov |

| Dimeric species | Self-condensation of ketone starting material | Indicates non-optimized reaction conditions |

Identification of Route-Specific Impurities from Precursor Chemistry

The synthesis of amphetamine-type stimulants, including 2-Methylamino-1-phenylbutane, often proceeds via a common precursor, phenyl-2-propanone (P2P) or its analogues. researchgate.netflinders.edu.aunih.govresearchgate.net One notable synthetic pathway to P2P is the Baeyer-Villiger route, which starts from benzaldehyde and methyl ethyl ketone (MEK). nih.govdaneshyari.com This multi-step process, involving an aldol (B89426) condensation, a Baeyer-Villiger oxidation, and subsequent hydrolysis, is known to generate a profile of specific impurities. researchgate.netflinders.edu.aunih.govresearchgate.net

Research into this route has identified several key impurities that can serve as markers for this specific synthetic method. researchgate.netflinders.edu.aunih.gov These impurities arise from the initial precursors and side reactions during the synthesis of the P2P analogue, which is then subjected to reductive amination to yield the final product.

During the final reductive amination step, unreacted intermediates and byproducts from the P2P synthesis can be carried over and react to form their own corresponding amine derivatives, leading to a complex impurity profile. scribd.com For instance, if the Baeyer-Villiger reaction does not proceed to completion, the conjugated ketone intermediate, 3-methyl-4-phenyl-3-buten-2-one (B155874), can be present during the reductive amination of the target ketone. scribd.com The reaction of this unsaturated ketone under different reductive amination conditions leads to specific, identifiable impurities. scribd.com

Key identified impurities related to the synthesis of 2-Methylamino-1-phenylbutane precursors via the Baeyer-Villiger route are detailed below. researchgate.netnih.gov

Table 1: Identified Route-Specific Impurities

| Compound Number | Chemical Name | Formation Context |

|---|---|---|

| 16 | 2-(methylamino)-3-methyl-4-phenyl-3-butene | Formed from the reductive amination of 3-methyl-4-phenyl-3-buten-2-one using sodium triacetoxyborohydride (B8407120) (STAB). scribd.com |

| 17 | 2-(methylamino)-3-methyl-4-phenylbutane | Formed from the reductive amination of 3-methyl-4-phenylbutan-2-one (B1583293) using hydrogen with a Pd(OH)2/C catalyst. scribd.com |

| 18 | 2-hydroxy-3-methyl-4-phenyl-3-butene | A major byproduct when using sodium borohydride as the reducing agent in the reductive amination of 3-methyl-4-phenyl-3-buten-2-one. scribd.com |

Mechanistic Studies of Byproduct Formation during Synthesis

The formation of specific byproducts during the synthesis of 2-Methylamino-1-phenylbutane is highly dependent on the choice of reducing agent used in the final reductive amination step. scribd.com Mechanistic studies have focused on the reaction of 3-methyl-4-phenyl-3-buten-2-one, an unsaturated ketone impurity carried over from the precursor synthesis. scribd.com The reactivity of this conjugated system varies significantly with different reductive amination conditions, leading to distinct impurity profiles.

When sodium triacetoxyborohydride (STAB) is employed for the reductive amination, the major product formed from the impurity 3-methyl-4-phenyl-3-buten-2-one is 2-(methylamino)-3-methyl-4-phenyl-3-butene (16) . scribd.com This indicates that STAB, in the presence of methylamine, preferentially facilitates the formation of the amine at the carbonyl group without reducing the carbon-carbon double bond of the conjugated system. scribd.com

In contrast, when a more common reducing agent, sodium borohydride (NaBH4), is used, the primary product is the alcohol 2-hydroxy-3-methyl-4-phenyl-3-butene (18) . scribd.com This outcome results from the reduction of the ketone to a secondary alcohol, with the conjugated double bond remaining intact. The desired aminated product (16) is only formed as a minor product under these conditions. scribd.com

A third set of conditions involves catalytic hydrogenation, using hydrogen gas with a Palladium on carbon catalyst (Pd(OH)2/C). scribd.com This powerful reduction method affects both the carbonyl group and the carbon-carbon double bond. scribd.com The reaction of 3-methyl-4-phenyl-3-buten-2-one under these conditions yields two main products: 3-methyl-4-phenylbutan-2-one (19) , where only the conjugated double bond has been reduced, and 2-(methylamino)-3-methyl-4-phenylbutane (17) , where both the double bond and the ketone (via reductive amination) have been reduced. scribd.com The formation of compound 17 under these conditions suggests that impurities detected in samples could have been produced through such a reduction. scribd.com

Table 2: Byproduct Formation under Various Reductive Amination Conditions

| Reducing Agent | Precursor Impurity | Major Product(s) | Mechanism |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | 3-methyl-4-phenyl-3-buten-2-one | 2-(methylamino)-3-methyl-4-phenyl-3-butene (16) | Reductive amination of the ketone; conjugated double bond is preserved. scribd.com |

| Sodium Borohydride (NaBH4) | 3-methyl-4-phenyl-3-buten-2-one | 2-hydroxy-3-methyl-4-phenyl-3-butene (18) | Reduction of the ketone to an alcohol; amination is a minor pathway. scribd.com |

Pharmacological Investigations and Mechanistic Studies in Vitro and Preclinical Models

In Vitro Pharmacodynamic Assays

In vitro assays are crucial for determining the direct molecular interactions of a compound and elucidating its mechanism of action at the cellular level. For compounds like 2-Methylamino-1-phenylbutane, these studies would typically focus on its effects on neurotransmitter systems.

Specific studies detailing the interaction of 2-Methylamino-1-phenylbutane with G-protein coupled receptors (GPCRs) and ion channels are not extensively documented in the reviewed scientific literature. Generally, stimulant compounds of the phenethylamine (B48288) class exert their effects by interacting with monoamine transporters, which are themselves subjects of regulation by various signaling pathways. It is known that GPCRs and ion channels are fundamental in mediating the physiological effects of a vast array of drugs. jubilantbiosys.com The mechanism of action for 2-Methylamino-1-phenylbutane is broadly described as increasing the release of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which indirectly implicates the involvement of monoamine transporters and receptors.

For a close structural analog, N,α-diethylphenethylamine (DEPEA), research has shown it is a mixed norepinephrine-dopamine releasing agent (NDRA) and norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org One study found DEPEA to be a full releaser of norepinephrine but only a weak partial releaser of dopamine in rat brain synaptosomes. wikipedia.org In contrast, another study using human embryonic kidney 293 (HEK293) cells transfected with monoamine transporters showed that DEPEA did not significantly release norepinephrine or dopamine but did act as a reuptake inhibitor. wikipedia.org Furthermore, DEPEA was found to be a low-potency agonist of the rat trace amine-associated receptor 1 (TAAR1), a GPCR, but was inactive at the human TAAR1. wikipedia.org

There is a lack of specific data in the public domain regarding the direct enzyme inhibition or activation properties of 2-Methylamino-1-phenylbutane. As a methamphetamine analog, its primary mechanism is generally considered to be related to neurotransmitter release and reuptake rather than direct enzyme modulation.

Preclinical Behavioral Pharmacology in Animal Models (Focus on Mechanistic Endpoints)

Preclinical studies in animal models are essential for understanding the physiological and behavioral effects of a compound. While specific data for 2-Methylamino-1-phenylbutane is sparse, studies on its close analog, N,α-diethylphenethylamine (DEPEA), provide insights into the potential effects of this class of compounds.

Studies on the analog DEPEA have demonstrated stimulant-like effects in rodents. wikipedia.org Specifically, DEPEA was shown to produce hyperlocomotion, a key indicator of stimulant activity. wikipedia.org In terms of potency, DEPEA was found to be approximately 10-fold less potent than amphetamine in producing this effect. wikipedia.org This suggests that while possessing stimulant properties, its activity profile may differ from more common amphetamines.

Table 1: Comparative Potency of DEPEA and Amphetamine on Locomotor Activity in Rodents

| Compound | Effect on Locomotor Activity | Relative Potency |

| N,α-Diethylphenethylamine (DEPEA) | Hyperlocomotion | ~10-fold less potent than amphetamine wikipedia.org |

| Amphetamine | Hyperlocomotion | Benchmark |

This table is based on data for the related analogue N,α-Diethylphenethylamine (DEPEA) due to a lack of specific data for 2-Methylamino-1-phenylbutane.

The class of phenylisobutylamine analogs, to which 2-Methylamino-1-phenylbutane belongs, was originally investigated for various pharmaceutical applications. wikipedia.org Animal model studies on these analogs indicated properties of cognitive enhancement. wikipedia.org However, these compounds were never developed into approved medicines, and specific data on 2-Methylamino-1-phenylbutane's cognitive-enhancing effects are not available. wikipedia.org

In addition to cognitive enhancement, early animal model research into phenylisobutylamine analogs also revealed an increased pain tolerance. wikipedia.org This suggests a potential analgesic or hypoalgesic effect of this class of compounds. wikipedia.org As with cognitive enhancement, these initial findings did not lead to further pharmaceutical development, and specific studies on the pain tolerance modulating effects of 2-Methylamino-1-phenylbutane have not been reported in the reviewed literature. wikipedia.org

Metabolism and Biotransformation Pathways in Vitro and Animal Models

Identification of Phase I Metabolites

Phase I metabolism introduces or exposes functional groups on the parent molecule. For 2-Methylamino-1-phenylbutane, these reactions primarily include hydroxylation and N-demethylation.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic pathway for phenethylamine (B48288) derivatives. In vitro studies with human liver preparations of analogous compounds, such as 2-amino-N-ethyl-1-phenylbutane (2-AEPB), have identified monohydroxylated metabolites as significant products. nih.gov This suggests that 2-Methylamino-1-phenylbutane likely undergoes hydroxylation on the phenyl ring (aryl hydroxylation). For instance, studies on the related synthetic cathinone (B1664624) N-ethylhexedrone in mice have also identified hydroxylated metabolites. researchgate.net While direct studies on 2-Methylamino-1-phenylbutane are limited, the metabolic pathways of similar structures strongly support this route.

N-demethylation is a well-documented metabolic pathway for 2-Methylamino-1-phenylbutane and related compounds. This process involves the removal of the methyl group from the nitrogen atom, leading to the formation of its primary amine metabolite, 2-amino-1-phenylbutane (APB). researchgate.net Research on peony mead aging noted a decrease in 2-methylamino-1-phenylbutane levels concurrent with an increase in phenylethylamine, indicating active demethylation. mdpi.com Similarly, N-dealkylation is a major metabolic route for the precursor buphedrone (B1655700) and the related compound N-ethylhexedrone in mice, resulting in the most excreted metabolites. researchgate.netnih.gov

O-dealkylation is another potential Phase I pathway, observed in the metabolism of other novel psychoactive substances. researchgate.netresearchgate.net This reaction would involve the removal of an alkyl group from an ether linkage, though it is less commonly reported for compounds with the specific structure of 2-Methylamino-1-phenylbutane unless a methoxy (B1213986) substituent is present on the aromatic ring.

The compound 2-Methylamino-1-phenylbutane is itself a metabolite of the synthetic cathinone buphedrone (α-methylamino-butyrophenone). soft-tox.org A primary metabolic pathway for buphedrone is the reduction of its β-keto group. researchgate.netnih.govsoft-tox.org This reaction converts the ketone into a hydroxyl group, forming alcohol metabolites such as 2-methylamino-1-phenylbutan-1-ol. medkoo.comiiab.me While 2-Methylamino-1-phenylbutane does not possess a ketone group to be reduced, its formation and presence in biological samples are intrinsically linked to the ketone reduction of its parent compound, buphedrone. The resulting alcohol metabolites can exist as two pairs of diastereomers. soft-tox.org

Table 1: Summary of Phase I Metabolic Pathways

| Pathway | Enzymatic Reaction | Resulting Metabolite(s) | Supporting Evidence Context |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. | Hydroxylated derivatives of 2-Methylamino-1-phenylbutane. | Inferred from metabolism of analogous compounds like 2-AEPB and N-ethylhexedrone. nih.govresearchgate.net |

| N-Demethylation | Removal of the N-methyl group. | 2-Amino-1-phenylbutane (APB). | Observed in studies of related compounds and their precursors like buphedrone. researchgate.netresearchgate.netmdpi.comnih.gov |

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation is a major Phase II reaction where glucuronic acid is attached to the molecule. nih.gov For phenethylamine derivatives, hydroxylated metabolites are often substrates for glucuronide conjugation. nih.gov In the case of the analogous compound 2-AEPB, its hydroxylated metabolite (M2) was found to be predominantly conjugated with glucuronic acid. nih.gov The UDP-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing this reaction. nih.gov While the specific UGT isozymes involved in the metabolism of 2-Methylamino-1-phenylbutane have not been directly identified, studies on other novel psychoactive substances suggest that UGT1A9 is often involved in the glucuronidation of Phase I metabolites. researchgate.net Research has shown that various UGT enzymes, including UGT1A1, UGT1A4, and UGT1A9, can form direct glucuronides of xenobiotics. nih.gov

Sulfate (B86663) conjugation, or sulfation, is another important Phase II metabolic route. This pathway involves the transfer of a sulfonate group to a hydroxyl or amino group. Studies on the metabolism of 2-AEPB have shown that its hydroxylated metabolite can also undergo sulfation, with significant inter-individual variability observed in the ratio between glucuronide and sulfate conjugates. nih.gov This indicates that sulfate conjugation is a relevant, albeit potentially more variable, clearance pathway for hydroxylated metabolites of 2-Methylamino-1-phenylbutane.

Table 2: Summary of Phase II Metabolic Pathways

| Pathway | Conjugating Agent | Substrate | Supporting Evidence Context |

|---|---|---|---|

| Glucuronidation | Glucuronic Acid | Hydroxylated Phase I metabolites. | Inferred from the metabolism of the analogous compound 2-AEPB. nih.gov UGT enzymes like UGT1A9 are implicated in the metabolism of similar compounds. researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| 2-Amino-1-phenylbutane (APB) |

| 2-Amino-N-ethyl-1-phenylbutane (2-AEPB) |

| 2-Methylamino-1-phenylbutane |

| 2-methylamino-1-phenylbutan-1-ol |

| Buphedrone (α-methylamino-butyrophenone) |

| N-ethylhexedrone |

| Phenylethylamine |

| 2-methylamino-1-phenylbutane-2-ols |

| 2-amino-1-phenylbutane-2-ols |

| Zidovudine |

| Estradiol |

| Imipramine |

| Serotonin (B10506) |

| Propofol |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |

| N-hydroxy-PhIP |

| 2C-B-Fly-NBOH |

| Flualprazolam |

| 4F-MDMB-BINACA |

| 4F-Cy-BAP |

| Fu-BAP |

| 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-(2-methoxybenzyl)ethan-1-amine (2C-B-Fly-NBOMe) |

| Methamphetamine |

| Cathinone |

| Methcathinone |

| N-ethylbuphedrone (NEB) |

| α-pyrrolidinobutiophenone (PBP) |

| Butylone |

| Pentylone |

| 1,3-butadiene |

| Phenylacetone (B166967) |

| Butyrophenone (B1668137) |

| Propiophenone |

| 4-fluoromethamphetamine |

| Indanylmethamphetamine |

| N-methyl IAP |

| 1,2-epoxy-2-ethyl-1-methoxy-1-phenylbutane |

| 2-Athyl-2-hydroxybutyrophenon |

| 4-Methylamino-4-phenyl-3-hexanon |

| Muthylaminocyclopentylphenylketon |

| 2-Methylamino-2-phenylcyclohexanon |

| l-Bromcyclopentylphenylketon |

| 2-methylamino-2-phenyl-3-pentanone |

| a-Bromo-a-methylbutyrophenone |

| 1,2-epoxy-1-methoxy-2-methyl-1-phenylbutane |

| a-Methylaminocyclopentylmethylketons |

| 2-methylamino-2-methylcyclohexanone |

| Gabapentin |

| 5-fluorouracil (5-FU) |

| Capecitabine |

Enzymatic Systems Involved in Metabolism

The biotransformation of 2-Methylamino-1-phenylbutane, a methamphetamine analog, is presumed to be governed by a complex interplay of various enzymatic systems, primarily the Cytochrome P450 (CYP) superfamily of enzymes. scielo.br While direct metabolic studies on this specific compound are limited, extensive research on structurally similar amphetamines and methamphetamines provides a robust framework for understanding its likely metabolic fate. The primary metabolic pathways anticipated for 2-Methylamino-1-phenylbutane include N-demethylation and hydroxylation. scirp.orgcambridge.org

Cytochrome P450 (CYP) Isoenzyme Contributions (e.g., CYP1A2, 2D6, 2C8, 2C19, 3A4)

The metabolism of amphetamine-like substances is not mediated by a single CYP isoenzyme but rather involves contributions from several, with their relative importance varying based on the specific substrate and metabolic pathway.

CYP2D6: This is consistently identified as the principal enzyme responsible for the metabolism of a wide array of amphetamine derivatives. scirp.orgcambridge.orgdrugbank.comnih.govcontemporaryclinic.com It is heavily involved in both the N-demethylation and aromatic hydroxylation of these compounds. scirp.orgcambridge.org For instance, in the case of methamphetamine, CYP2D6 is the dominant contributor to its metabolism. scirp.orgsemanticscholar.org Studies on various N-alkylated amphetamines have demonstrated that CYP2D6 efficiently catalyzes the 4-hydroxylation of the phenyl ring. tandfonline.comnih.gov Given the structural similarities, it is highly probable that CYP2D6 plays a crucial role in the biotransformation of 2-Methylamino-1-phenylbutane.

CYP1A2: While CYP2D6 is primary, CYP1A2 also contributes to the metabolism of amphetamine-like compounds. It has been identified as one of the enzymes involved in the N-demethylation of 3,4-methylenedioxymethamphetamine (MDMA) and 2-methiopropamine. scielo.brresearchgate.net For MDMA, CYP1A2 is the main catalyst for N-demethylation to its active metabolite, MDA. scielo.br Its involvement in the metabolism of other phenethylamines suggests a potential, albeit likely secondary, role in the N-demethylation of 2-Methylamino-1-phenylbutane. nih.govsemanticscholar.org

CYP2C19: This isoenzyme is another significant contributor to the metabolism of amphetamine analogs. researchgate.netnih.gov It is involved in the metabolism of mexedrone, a synthetic cathinone, where it is responsible for forming both hydroxylated and dealkylated metabolites. nih.gov For N-methyl,N-propargyl-2-phenylethylamine, CYP2C19 was found to be the most active enzyme in generating N-methylphenylethylamine via depropargylation. nih.gov Studies on MDMA and 2-methiopropamine also confirm the participation of CYP2C19 in their phase I metabolism. scielo.brresearchgate.net

CYP3A4: The role of CYP3A4 in the metabolism of amphetamines appears to be significant, particularly for certain analogs and at higher concentrations. researchgate.netnih.govwikipedia.org It is involved in the metabolism of MDMA and 2-methiopropamine. scielo.brresearchgate.net Docking studies with methamphetamine suggest that it binds to the CYP3A4 active site in a manner that favors N-demethylation. nih.gov For some N-alkoxy-substituted phenethylamines, CYP3A4 has been shown to be involved in hydroxylation and N-demethoxybenzylation. doi.org

CYP2C8: While less frequently cited for amphetamine metabolism compared to the other isoenzymes, its involvement cannot be entirely ruled out, as the metabolism of xenobiotics is often complex and can involve multiple enzymes.

The table below summarizes the primary metabolic reactions catalyzed by these CYP isoenzymes for compounds structurally related to 2-Methylamino-1-phenylbutane.

| CYP Isoenzyme | Primary Metabolic Reaction(s) for Amphetamine Analogs | Reference(s) |

| CYP2D6 | Aromatic hydroxylation, N-demethylation | scirp.orgcambridge.orgtandfonline.comnih.gov |

| CYP1A2 | N-demethylation | scielo.brnih.govresearchgate.net |

| CYP2C19 | Hydroxylation, N-dealkylation | scielo.brnih.govnih.gov |

| CYP3A4 | N-demethylation, Hydroxylation | researchgate.netresearchgate.netnih.gov |

Other Metabolic Enzyme Systems

Beyond the primary role of the Cytochrome P450 system, other enzyme systems are involved in the broader metabolism of phenethylamines. After initial oxidation by CYPs, the resulting metabolites can undergo further biotransformation. For instance, phenethylamine itself is metabolized by monoamine oxidases (MAO-A and MAO-B), semicarbazide-sensitive amine oxidases (SSAOs), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org The primary urinary metabolite of phenethylamine, β-phenylacetic acid, is formed through the action of monoamine oxidase followed by aldehyde dehydrogenase. wikipedia.org While the direct action of these enzymes on 2-Methylamino-1-phenylbutane has not been studied, they are likely involved in the degradation of its metabolites.

Species-Specific Metabolic Differences and Modeling

The metabolism of xenobiotics, including amphetamine-like compounds, can exhibit significant variation between species. This has important implications for the extrapolation of data from animal models to humans.

Comparative Metabolism in Humanized Animal Models (e.g., CYP1A1/1A2 transgenic mice)

To bridge the gap between animal and human metabolism, humanized animal models have been developed. These models, where one or more mouse CYP genes are replaced with their human counterparts, provide a more accurate in vivo system for studying human-specific metabolic pathways. ghdiscoverycollaboratory.orgnih.gov

For example, humanized mouse models expressing human CYP1A1 and CYP1A2 have been created. nih.gov Given that human and rodent CYP1A2 enzymes show different metabolic activities for some drugs, these models are invaluable. nih.gov A humanized mouse model for CYP1A2 was used to evaluate the pharmacokinetics of theophylline, demonstrating a metabolic profile more aligned with human observations. nih.gov Although no specific studies using humanized mice for 2-Methylamino-1-phenylbutane have been reported, these models would be highly applicable. A CYP2D6-humanized mouse model, for instance, would be particularly relevant for studying the metabolism of amphetamine-like substances, as CYP2D6 is a key enzyme in their biotransformation. cambridge.orgnih.gov Such models could elucidate the specific human metabolites of 2-Methylamino-1-phenylbutane and help predict its pharmacokinetic profile in humans.

In Vitro Metabolism in Human Liver Microsomes or Hepatocyte Cultures

In vitro systems, such as human liver microsomes (HLMs) and cultured hepatocytes, are fundamental tools for investigating drug metabolism. nih.gov HLMs contain a rich complement of CYP enzymes and are frequently used to study the phase I metabolism of new chemical entities. scirp.orgsemanticscholar.org

Studies on amphetamine and its analogs using HLMs have provided significant insights into their metabolic pathways. For example, the metabolism of six 4-substituted methamphetamine analogs was examined in HLMs, confirming the involvement of various CYP isoenzymes. scirp.org Similarly, the metabolism of 3-methylmethcathinone (3-MMC) was investigated using both HLMs and human liver cytosol to characterize its phase I and phase II biotransformation products. nih.gov The interaction and inhibition of CYP2D6 by various amphetamine analogs have also been extensively studied in HLM preparations. drugbank.com

The expected primary metabolites of 2-Methylamino-1-phenylbutane in HLM incubations would be the N-demethylated product, 1-phenyl-2-aminobutane, and various hydroxylated derivatives. The table below outlines the metabolites observed for methamphetamine in in vitro systems, which serves as a predictive model for 2-Methylamino-1-phenylbutane.

| Parent Compound (Analog) | In Vitro System | Major Metabolites Observed | Primary Enzymes Implicated | Reference(s) |

| Methamphetamine | Human Liver Microsomes (HLM) | Amphetamine (AP), p-hydroxymethamphetamine (OHMA) | CYP2D6, CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | scirp.orgsemanticscholar.org |

| Methamphetamine | Recombinant CYP2D6 | Amphetamine (AP), p-hydroxymethamphetamine (OHMA) | CYP2D6 | scirp.orgsemanticscholar.org |

| 4-Substituted Methamphetamines | Recombinant CYP2D6 | N-demethylated analogs, O-demethylated analogs | CYP2D6 | scirp.org |

| Mexedrone | Human Liver Microsomes (HLM) | Hydroxylated metabolites, N- and O-dealkylated metabolites | CYP2C19, CYP2D6, CYP1A2 | nih.gov |

| 3-Methylmethcathinone (3-MMC) | Human Liver Microsomes (HLM) & Cytosol | Hydroxylated derivative, Keto-reduced derivative, N-desmethyl derivative | Not specified | nih.gov |

These in vitro models are crucial for identifying potential metabolites and the specific enzymes responsible for their formation, providing a foundational understanding of the biotransformation of 2-Methylamino-1-phenylbutane in humans.

Analytical Characterization and Detection Methodologies

Spectroscopic Characterization Techniques

Mass spectrometry is a cornerstone technique for the analysis of 2-Methylamino-1-phenylbutane, offering high sensitivity and specificity. It is used to determine the molecular weight and elucidate the structure of the molecule through fragmentation analysis.

When coupled with Gas Chromatography (GC), EI-MS is a standard method for identifying controlled substances. researchgate.net In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive, reproducible fragmentation. The fragmentation pattern of phenethylamines is often characterized by cleavage of the Cα-Cβ bond. For 2-Methylamino-1-phenylbutane, the most characteristic fragmentation involves the formation of a stable iminium ion. The base peak in the EI mass spectrum is typically observed at a mass-to-charge ratio (m/z) of 72, which corresponds to the [CH(CH₃)NHCH₃]⁺ fragment resulting from the benzylic cleavage. Another significant fragment is observed at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl (B1604629) group.

Table 1: Characteristic EI-MS Fragmentation of 2-Methylamino-1-phenylbutane

| m/z | Proposed Fragment Ion |

|---|---|

| 163 | [M]⁺ (Molecular Ion) |

| 134 | [M-C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov For 2-Methylamino-1-phenylbutane, HRMS analysis of the protonated molecule [M+H]⁺ provides an exact mass measurement that can be compared against the theoretical value to confirm its identity.

Table 2: High-Resolution Mass Data for 2-Methylamino-1-phenylbutane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Theoretical Monoisotopic Mass | 163.13610 u |

Tandem mass spectrometry (MS/MS) provides further structural information by isolating a precursor ion (typically the protonated molecule, [M+H]⁺) and subjecting it to fragmentation through collision-induced dissociation (CID). This technique is particularly useful for differentiating isomers and confirming the identity of a compound in complex matrices.

The CID spectrum of the [M+H]⁺ precursor ion of 2-Methylamino-1-phenylbutane (m/z 164) yields several characteristic product ions. The fragmentation pathways are dependent on the collision energy applied. researchgate.net Key fragmentation pathways include the neutral loss of the ethyl group and the formation of the phenylpropylium ion.

Table 3: Key Product Ions from CID of [M+H]⁺ of 2-Methylamino-1-phenylbutane (m/z 164)

| Collision Potential | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss / Fragment |

|---|---|---|---|

| Low Energy (e.g., 10 V) | 164.1 | 146.1, 119.1 | Loss of H₂O (from adduct), formation of [C₉H₁₁]⁺ |

| Medium Energy (e.g., 20 V) | 164.1 | 119.1, 91.1 | Formation of [C₉H₁₁]⁺, formation of [C₇H₇]⁺ |

Data derived from representative CID spectra of similar phenethylamines. researchgate.net

Table 4: Characteristic IR Absorption Bands for 2-Methylamino-1-phenylbutane

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 2-Methylamino-1-phenylbutane, signals corresponding to the aromatic protons of the phenyl group are expected in the downfield region (typically 7.2-7.4 ppm). The aliphatic protons, including those on the butyl chain and the N-methyl group, appear in the upfield region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The carbons of the phenyl ring typically resonate between 120 and 140 ppm, while the aliphatic carbons resonate at higher field strengths (lower ppm values).

Table 5: Predicted ¹H NMR Chemical Shifts for 2-Methylamino-1-phenylbutane

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzyl CH | 2.60 - 2.80 | Multiplet |

| N-CH | 2.90 - 3.10 | Multiplet |

| N-CH₃ | 2.40 - 2.50 | Singlet |

| Methylene (B1212753) (CH₂) | 1.40 - 1.60 | Multiplet |

Table 6: Predicted ¹³C NMR Chemical Shifts for 2-Methylamino-1-phenylbutane

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 142 |

| Phenyl CH | 126 - 130 |

| Benzyl CH | 40 - 45 |

| N-CH | 60 - 65 |

| N-CH₃ | 30 - 35 |

| Methylene (CH₂) | 25 - 30 |

Note: Predicted NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information by detecting inelastically scattered light from a sample. nih.gov This method offers a molecular fingerprint, allowing for the identification of specific chemical bonds and functional groups within a molecule. spectroscopyonline.com

For 2-Methylamino-1-phenylbutane, the Raman spectrum would be expected to exhibit characteristic bands corresponding to its distinct structural features. Key spectral signatures would include:

Aromatic Ring Vibrations: The monosubstituted phenyl group would produce strong, sharp peaks, most notably a ring-breathing mode typically observed around 1000-1005 cm⁻¹. mdpi.com This is analogous to the strong Raman band seen at approximately 1003 cm⁻¹ in the spectrum of methamphetamine, a structurally related compound. ojp.gov

Alkyl Chain Vibrations: The butane (B89635) chain would contribute bands corresponding to C-H stretching, bending, and rocking vibrations.

Amine Group Vibrations: The secondary amine (N-H) and C-N bonds would also produce characteristic, though potentially weaker, Raman signals.

While Raman spectroscopy is a powerful tool for identifying bulk materials and can be used as a rapid, non-destructive screening technique, its application for detecting trace amounts in complex mixtures can be challenging. ojp.gov The signal from a target analyte may be masked by fluorescence from the sample matrix or by strong signals from solvents. ojp.gov Although a promising technique for the structural characterization of 2-Methylamino-1-phenylbutane, specific validated studies detailing its full Raman spectral analysis are not extensively documented in the scientific literature.

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. For a compound like 2-Methylamino-1-phenylbutane, both gas and liquid chromatography are essential for isolating it from complex biological or seized material matrices prior to identification and quantification.

Gas chromatography is a highly reliable and sensitive method for the analysis of volatile or semi-volatile compounds. mdpi.com It is a cornerstone of forensic drug analysis due to its high resolving power. nih.gov In the analysis of 2-Methylamino-1-phenylbutane and other phenethylamines, GC separates the target analyte from other substances based on its boiling point and affinity for the stationary phase within the GC column. bre.com

Typical GC methods for stimulants utilize a capillary column, such as a DB-5MS or HP-5MS, which has a stationary phase suitable for a wide range of drug compounds. mdpi.comrcaap.ptmdpi.com The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through the column. uea.ac.uk A programmed temperature ramp is often used to ensure efficient separation of all components in the mixture. mdpi.com While some amine compounds require a derivatization step to improve their thermal stability and chromatographic peak shape, methods also exist for the analysis of underivatized phenethylamines. umich.eduresearchgate.net The development of "fast GC" methods, with run times as short as 10 minutes, has significantly increased the throughput for forensic laboratories screening seized drug samples. nih.govresearchgate.net

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is an exceptionally versatile and widely used technique for the analysis of pharmaceutical and illicit compounds. mdpi.com A key advantage of LC over GC is its applicability to a broader range of compounds, including those that are non-volatile or thermally unstable, often without the need for chemical derivatization. researchgate.netfda.gov.tw

For 2-Methylamino-1-phenylbutane, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). This technique is well-suited for purity assessments of reference standards and for the analysis of the compound in various matrices. nih.gov The development of "dilute-and-shoot" procedures for urine analysis demonstrates the robustness of LC methods, allowing for high-throughput screening with minimal sample preparation. fda.gov.twkurabiotech.com

To achieve unequivocal identification, chromatography is almost always coupled with a detection method that provides structural information, most commonly mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" in forensic toxicology. rcaap.pt After components are separated by the GC, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible way. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a chemical fingerprint. This experimental spectrum can be compared against established spectral libraries for confident identification of the analyte. nih.govuea.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant technique in clinical and forensic toxicology due to its superior sensitivity and selectivity. fda.gov.twkurabiotech.comnih.gov This method allows for the detection of substances at very low concentrations (nanogram per milliliter or lower) in complex biological fluids like blood and urine. fda.gov.tw In LC-MS/MS, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling accurate quantification. lcms.cz

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a powerful high-resolution mass spectrometry (HRMS) approach. fiu.edu This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is particularly valuable for the identification of novel psychoactive substances (NPS) that may not be present in existing spectral libraries. fiu.eduunodc.org The combination of the high separation efficiency of UPLC with the high mass accuracy and sensitivity of QTOF-MS makes it an ideal tool for comprehensive screening and confirmation of a wide array of compounds, including 2-Methylamino-1-phenylbutane. fiu.edu

The table below illustrates the fragmentation of 2-Methylamino-1-phenylbutane observed in Collision-Induced Dissociation Mass Spectrometry (CID-MS), which forms the basis for targeted detection in MS/MS methods.

| Collision Potential | Precursor Ion (m/z) | Major Product Ions (m/z) | Interpretation |

| 10 V | 164.1 | 149.1, 131.1, 119.1 | Initial fragmentation, loss of methyl group and water |

| 20 V | 164.1 | 119.1, 91.1, 72.1 | Increased fragmentation, formation of tropylium ion (91.1) |

| 40 V | 164.1 | 91.1, 72.1, 65.0 | Extensive fragmentation at higher energy |

| Data derived from CID-MS spectra for 2-methylamino-1-phenylbutane. researchgate.net |

Quantitative Analysis Methods

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. This requires the use of validated analytical methods to ensure that the results are accurate, reliable, and fit for their intended purpose.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.netresearchgate.net It involves evaluating several key performance characteristics as defined by international guidelines. researchgate.net For the quantitative analysis of 2-Methylamino-1-phenylbutane, techniques like GC-MS and LC-MS/MS must undergo rigorous validation. uea.ac.ukclinmedjournals.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. semanticscholar.org The coupling of chromatography with tandem mass spectrometry (MS/MS) provides exceptionally high selectivity. By monitoring specific precursor-to-product ion transitions in MRM mode, chemical noise from the matrix is effectively filtered out, preventing interference and false positives. fda.gov.twlcms.cz

Sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comsemanticscholar.org For comprehensive drug screening in urine using LC-MS/MS, methods have been validated with LOQs as low as 1.0 ng/mL for many phenethylamines. fda.gov.tw GC-MS methods for blood analysis have demonstrated LODs ranging from 1 to 113 ng/mL depending on the analyte. mdpi.com

Other critical validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for amphetamine analysis typically show excellent linearity with correlation coefficients (r²) of 0.999 or better. clinmedjournals.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net For forensic applications, RSD values are typically required to be below 15%. mdpi.com

The table below summarizes typical performance characteristics for validated chromatographic methods used in forensic drug analysis.

| Parameter | Typical Performance for GC-MS / LC-MS/MS | Significance |

| Selectivity | High; achieved via chromatographic separation and specific mass transitions (MRM). | Ensures the signal is from the target analyte, avoiding false positives. |

| LOD | 1-10 ng/mL (GC-MS in blood); <1 ng/mL (LC-MS/MS in urine). mdpi.comfda.gov.tw | Defines the lowest concentration the method can reliably detect. |

| LOQ | 4-25 ng/mL (GC-MS in blood); 1.0 ng/mL (LC-MS/MS in urine). mdpi.comfda.gov.tw | Defines the lowest concentration that can be accurately quantified. |

| Linearity (r²) | > 0.99 mdpi.comclinmedjournals.org | Confirms a proportional response to concentration for accurate measurement. |

| Accuracy (%) | 85-115% of the true value. mdpi.com | Ensures the measured result is correct. |

| Precision (RSD%) | < 15% mdpi.com | Demonstrates the repeatability and reproducibility of the method. |

Application in Research and Forensic Contexts

The detection of novel psychoactive substances (NPS), including phenethylamine (B48288) derivatives like 2-Methylamino-1-phenylbutane, is a critical task in research and forensic toxicology. fiu.edu The primary objective in these fields is the unambiguous identification of such compounds in biological samples to address questions of impairment, cause of death, or the use of performance-enhancing substances. fiu.edunih.gov Given its structural similarity to controlled substances, 2-Methylamino-1-phenylbutane is considered a methamphetamine analog, and its identification is relevant for forensic and research applications. caymanchem.combioscience.co.uk

The analysis of biological matrices, such as urine and blood, for the presence of 2-Methylamino-1-phenylbutane and its metabolites relies on highly sensitive and selective analytical techniques. fiu.edunih.gov The most prominent and reliable methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govumich.edumdpi.com These techniques are considered reference methods in forensic drug analysis due to their high specificity and sensitivity. nih.govnih.gov

The typical workflow for detecting this compound in a biological sample involves several key stages:

Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is first performed to isolate the target analyte from the complex biological matrix and to concentrate it. umich.eduresearchgate.net

Chromatographic Separation: The extract is then introduced into a chromatograph (GC or LC), which separates 2-Methylamino-1-phenylbutane from other endogenous and exogenous compounds based on its chemical properties. mdpi.comnih.gov

Mass Spectrometric Detection: Following separation, the compound is ionized, and the mass spectrometer detects and fragments the ions, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. umich.eduresearchgate.net High-resolution mass spectrometry (HRMS) is increasingly used as it provides greater mass accuracy, further enhancing selectivity and confidence in identification. fiu.edunih.gov

A study on the related compounds 2-Ethylamino-1-phenylbutane (EAPB) and 2-amino-1-phenylbutane (APB) successfully identified them in urine samples using GC-MS, demonstrating the effectiveness of this methodology for this class of phenethylamines. nih.gov

| Analytical Technique | Abbreviation | Primary Application in Detection | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Considered a reference method for the identification of stimulants in biological fluids like urine. nih.govumich.edu | High sensitivity, specificity, and extensive spectral libraries for compound matching. umich.edunih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification and confirmation of NPS in various biological matrices, including blood and hair. fiu.edunih.govmdpi.com | Excellent for analyzing thermally unstable compounds without derivatization; offers high sensitivity and selectivity. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Screening and confirmation of NPS, providing high mass accuracy for unambiguous formula determination. fiu.edu | Increases selectivity and confidence in identification, crucial for distinguishing between isomers. fiu.edu |

Computational Analytical Approaches

Computational chemistry and data analysis play a vital role in modern analytical science, particularly in the context of identifying and characterizing novel compounds like 2-Methylamino-1-phenylbutane. These approaches can predict analytical behavior and leverage large datasets for more rapid and reliable identification.

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational technique used to establish a mathematical link between the chemical structure of a compound and its retention behavior in chromatography. uliege.beunimib.it These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the retention time (tR) of a compound under specific chromatographic conditions. uliege.beresearchgate.net

While specific QSRR models exclusively for 2-Methylamino-1-phenylbutane are not prominent in the literature, the methodology is directly applicable. A QSRR model could be developed for a class of phenethylamine derivatives, which would allow for the prediction of 2-Methylamino-1-phenylbutane's retention time. uliege.be This predictive capability is highly valuable for several reasons:

Method Development: It can accelerate the optimization of chromatographic separation methods by predicting the elution order and retention times of analytes. uliege.be

Tentative Identification: In forensic screening, a QSRR model can provide a predicted retention time for a suspected compound for which no physical reference standard is available, aiding in its tentative identification. unimib.it

Understanding Separation Mechanisms: QSRR models can offer insights into the molecular properties that most significantly influence the chromatographic separation process. unimib.it

The development of a QSRR model involves calculating various molecular descriptors for a set of related compounds and using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. unimib.itresearchgate.net

| Molecular Descriptor Category | Example Descriptors Relevant to 2-Methylamino-1-phenylbutane | Influence on Chromatographic Retention |

|---|---|---|

| Topological Descriptors | Molecular Weight, Molecular Surface Area | Relates to the size and shape of the molecule, affecting interactions with the stationary phase. researchgate.net |

| Physicochemical Properties | n-Octanol-Water Partition Coefficient (LogP) | Indicates the hydrophobicity of the compound, a key factor in reversed-phase chromatography. researchgate.net |

| Electronic Descriptors | Dipole Moment, Polarizability | Describes the distribution of charge within the molecule, influencing polar interactions. |

| Constitutional Descriptors | Number of Hydrogen Bond Donors/Acceptors | Affects interactions with polar stationary phases or mobile phase modifiers. |

Spectral databases are essential tools in modern analytical chemistry, particularly for the identification of unknown substances in forensic and research settings. caymanchem.com These databases are curated collections of analytical data, most commonly mass spectra, from authenticated reference standards. caymanchem.comnih.gov When an unknown compound is analyzed using a technique like GC-MS, the resulting experimental spectrum is compared against the entries in the database. nih.gov

The identification process relies on a matching algorithm that calculates a similarity or "match quality" score between the experimental spectrum and the library spectra. nih.gov A high match score provides strong evidence for the identity of the unknown compound. nih.gov

Several spectral libraries are crucial for the identification of NPS, including 2-Methylamino-1-phenylbutane:

Commercial and Government Libraries: The Cayman Spectral Library and the SWGDRUG Mass Spectral Library are prominent examples that contain data for thousands of forensic drug standards, including many NPS. caymanchem.commdpi.com These libraries are regularly updated to include newly emerging substances. caymanchem.com

In-house Databases: Many forensic laboratories develop and maintain their own spectral databases to supplement commercial ones, ensuring they have data for the specific compounds they encounter in their casework.

The data within these libraries is not limited to a single technique. A comprehensive entry for a compound like 2-Methylamino-1-phenylbutane could include multiple types of spectral data. nih.gov For instance, Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) provides structural information by detailing how a molecule breaks apart, which is highly specific and useful for distinguishing between isomers. researchgate.net

| Type of Spectral Data | Information Provided | Role in Identification |

|---|---|---|

| GC-MS (EI Spectrum) | A fragmentation pattern based on electron ionization at a standard energy (70eV). caymanchem.com | Primary method for library matching; highly reproducible and widely available. umich.edu |

| LC-MS/MS (CID Spectrum) | Structurally specific fragment ions generated at various collision energies. researchgate.net | Confirms molecular structure and helps differentiate between closely related isomers. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Information on the chemical environment of specific atoms (e.g., ¹H, ¹³C). nih.gov | Provides definitive structural elucidation of a pure compound. |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. nih.gov | Offers complementary structural information to mass spectrometry. |

Structural Relationships and Structure Activity Relationship Sar Studies

Comparative Structural Analysis with Related Phenethylamines and Amphetamines

The pharmacological profile of 2-Methylamino-1-phenylbutane can be better understood by comparing its structure to well-known phenethylamines and amphetamines. These comparisons highlight key structural motifs that influence their activity as central nervous system stimulants.

Structural Similarities to Methamphetamine and Ephedrine (B3423809)

2-Methylamino-1-phenylbutane shares a core phenethylamine (B48288) framework with both methamphetamine and ephedrine. All three molecules possess a phenyl ring attached to an ethylamine (B1201723) backbone with a methyl group on the nitrogen atom.

The key distinction lies in the substitution at the alpha (α) carbon of the ethylamine sidechain. Methamphetamine has a methyl group at the α-position, whereas 2-Methylamino-1-phenylbutane has an ethyl group. Ephedrine, in addition to the α-methyl group, also features a hydroxyl group at the beta (β) position. nih.gov

The absence of the β-hydroxyl group in 2-Methylamino-1-phenylbutane, similar to methamphetamine, suggests a more direct and potent action on monoamine transporters, as the hydroxyl group in ephedrine reduces its lipophilicity and ability to cross the blood-brain barrier. The replacement of the α-methyl group in methamphetamine with an α-ethyl group in 2-Methylamino-1-phenylbutane is a significant modification that can influence the compound's potency and selectivity for different monoamine transporters. Generally, increasing the size of the α-alkyl group in amphetamines can alter their stimulant properties. service.gov.uk

| Compound | α-carbon Substituent | β-carbon Substituent | N-Substituent |

|---|---|---|---|

| 2-Methylamino-1-phenylbutane | Ethyl | Hydrogen | Methyl |

| Methamphetamine | Methyl | Hydrogen | Methyl |

| Ephedrine | Methyl | Hydroxyl | Methyl |

Comparison with 2-Ethylamino-1-phenylbutane (EAPB)

2-Methylamino-1-phenylbutane is a close structural analog of 2-Ethylamino-1-phenylbutane (EAPB). The only difference between the two molecules is the alkyl substituent on the nitrogen atom: a methyl group in 2-Methylamino-1-phenylbutane and an ethyl group in EAPB. oup.comcaymanchem.com

This seemingly minor difference in the N-alkyl group can have a significant impact on the pharmacological activity. In the broader class of phenethylamines, altering the size and nature of the N-alkyl substituent is a common strategy to modulate potency and selectivity for monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Generally, increasing the bulk of the N-alkyl group can influence the compound's interaction with these transporters. EAPB has been identified in dietary supplements and is considered a stimulant. nih.govcaymanchem.com A comparative analysis of the activity of these two compounds would provide valuable insight into the SAR of N-alkylation in this specific chemical series.

Analysis of Analogues and Metabolites (e.g., Buphedrone (B1655700) Metabolite)

2-Methylamino-1-phenylbutane is a metabolite of the synthetic cathinone (B1664624) buphedrone (2-methylamino-1-phenylbutan-1-one). The metabolic conversion involves the reduction of the β-keto group of buphedrone to a hydroxyl group, which is then further reduced to a methylene (B1212753) group, yielding 2-Methylamino-1-phenylbutane. nih.govlisbonaddictions.eucaymanchem.com Understanding the metabolic pathways of related compounds is crucial for identifying potential active metabolites.

The study of other analogues, where substituents on the phenyl ring or the alkyl chain are varied, can further elucidate the SAR of this chemical class. For instance, the introduction of substituents on the phenyl ring can dramatically alter the activity and selectivity of phenethylamines towards different receptors and transporters. mdpi.com

Elucidation of Key Structural Features Influencing Receptor Binding and Neurotransmitter Modulation

The stimulant effects of substituted phenethylamines are primarily mediated by their interaction with monoamine transporters (DAT, NET, and SERT), leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. wikipedia.orgpsychonautwiki.orgnih.gov The key structural features of 2-Methylamino-1-phenylbutane that influence these interactions include:

The Phenyl Group: This lipophilic group is essential for binding to the monoamine transporters. Substitutions on this ring can modulate binding affinity and selectivity.

The Ethylamine Backbone: The two-carbon chain between the phenyl ring and the nitrogen atom provides the correct spatial arrangement for interaction with the transporter binding pocket.

The α-Ethyl Group: The ethyl group at the alpha position is a key feature that distinguishes it from methamphetamine. This group can influence the potency and selectivity of the compound for the different monoamine transporters.

The N-Methyl Group: The methyl group on the nitrogen atom is crucial for its activity. N-alkylation in phenethylamines is known to affect their interaction with monoamine transporters.

These features collectively contribute to the molecule's ability to bind to and modulate the function of monoamine transporters, resulting in its stimulant effects. nih.govbiomolther.org